molecular formula C22H31N3O4 B11000609 N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11000609
M. Wt: 401.5 g/mol
InChI Key: KCVOILBEJSGXLO-UHFFFAOYSA-N
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Description

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a methoxyphenyl group, and a cyclohexylacetyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.

    Attachment of the Cyclohexylacetyl Group: The cyclohexylacetyl group is introduced via an acylation reaction, using cyclohexylacetyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The amide and ester functionalities can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may serve as a ligand in receptor binding studies, helping to elucidate the interactions between small molecules and biological macromolecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the methoxyphenyl group might interact with hydrophobic pockets, while the amide and ester functionalities could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide: This compound shares the cyclohexylacetyl and aminoethyl groups but features an indole ring instead of a pyrrolidine ring.

    N-{2-[(cyclohexylacetyl)amino]ethyl}-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but with a phenyl group instead of a methoxyphenyl group.

Uniqueness

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

Molecular Formula

C22H31N3O4

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-[(2-cyclohexylacetyl)amino]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H31N3O4/c1-29-19-9-5-8-18(14-19)25-15-17(13-21(25)27)22(28)24-11-10-23-20(26)12-16-6-3-2-4-7-16/h5,8-9,14,16-17H,2-4,6-7,10-13,15H2,1H3,(H,23,26)(H,24,28)

InChI Key

KCVOILBEJSGXLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)CC3CCCCC3

Origin of Product

United States

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